Hafnium trifluoroacetylacetonate
Description
Contextualization within Modern Coordination Chemistry of Hafnium
The coordination chemistry of hafnium is characterized by its tendency to form stable complexes with a high coordination number, typically eight. In many of its beta-diketonate complexes, including hafnium acetylacetonate (B107027) (Hf(acac)₄), the hafnium atom is coordinated to eight oxygen atoms from four bidentate beta-diketonate ligands. researchgate.netwikipedia.org This results in a molecular structure with a square antiprismatic geometry. wikipedia.org The chemistry of hafnium(IV) complexes is not limited to beta-diketonates; it also includes compounds with polyaminocarboxylic acids and other organic ligands, which are explored for applications ranging from contrast agents to catalysis. nih.govacs.org
The synthesis of these complexes often starts from hafnium tetrachloride (HfCl₄) or hafnium oxychloride (HfOCl₂). nih.govgoogle.com The reaction conditions, such as solvent and pH, play a critical role in the formation of the desired hafnium complex, as the hydrolysis of hafnium cations can be a competing reaction. nih.govgoogle.com In the case of beta-diketonate complexes like Hafnium trifluoroacetylacetonate, the synthesis involves the reaction of a hafnium salt with the corresponding beta-diketone, often in the presence of a base. wikipedia.orgdoi.org The resulting compounds are often molecular solids, held together in the crystal lattice by van der Waals forces. researchgate.netresearchgate.net
Significance of Fluorinated Beta-Diketonate Ligands in Transition Metal Chemistry
Beta-diketonate ligands are a versatile class of organic compounds that can form stable complexes with most metals in the periodic table. mdpi.comrsc.org Their utility is enhanced by the ease with which their chemical and physical properties can be modified by changing the substituents on the ligand backbone. rsc.org The introduction of fluorine atoms into the beta-diketonate ligand, creating ligands such as trifluoroacetylacetonate (tfac) and hexafluoroacetylacetonate (hfac), has a profound impact on the properties of the resulting metal complexes. mdpi.comrsc.orgnih.gov
Fluorination increases the Lewis acidity of the metal center in the complex, which can enhance catalytic activity. uni-due.de Furthermore, fluorinated beta-diketonate complexes often exhibit increased volatility and thermal stability compared to their non-fluorinated analogues. doi.orgrsc.org This enhanced volatility is a crucial property for applications such as Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to deposit thin films of materials. rsc.orgresearchgate.net The ability of fluorinated beta-diketonates to form volatile complexes has made them important precursors for the synthesis of metal oxides, mixed-metal fluorides, and other advanced materials. rsc.orgnih.gov These ligands can adopt various coordination modes, acting as bidentate or even polydentate ligands, which contributes to the structural diversity of the resulting coordination compounds. mdpi.com
Historical Development and Contemporary Relevance of Hafnium(IV) Beta-Diketonate Complexes
The study of hafnium(IV) beta-diketonate complexes began with simpler ligands like acetylacetone (B45752). Hafnium acetylacetonate, Hf(acac)₄, is a well-characterized white solid prepared from hafnium tetrachloride and acetylacetone. wikipedia.org Early research focused on the synthesis and structural characterization of these compounds. wikipedia.orggoogle.com Over time, the focus expanded to include fluorinated beta-diketonate ligands to modify the properties of the hafnium complexes for specific applications.
The synthesis of various hafnium(IV) beta-diketonates, including hafnium(IV) trifluoroacetylacetonate (Hf(tfac)₄), has been developed and optimized. doi.orgresearchgate.net A key area of contemporary relevance for these compounds is their use as precursors in MOCVD for the deposition of hafnium oxide (HfO₂) thin films. researchgate.netresearchgate.net HfO₂ is a high-k dielectric material that is crucial in the manufacturing of modern semiconductor devices. researchgate.net The volatility and thermal stability of fluorinated hafnium beta-diketonates, such as Hf(tfac)₄, make them excellent candidates for this application. doi.org Research has focused on studying the thermal properties and vapor pressure of these complexes to optimize the MOCVD process. doi.orgresearchgate.net The investigation of these hafnium complexes continues to be driven by the demand for new and improved materials for advanced electronics and other technologies. americanelements.comaip.org
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₆F₁₂O₈Hf | americanelements.com |
| CAS Number | 17475-68-2 | americanelements.comchemsigma.com |
| Melting Point | 128-129 °C | chemsigma.com |
| Boiling Point | 115 °C / 0.05 mmHg | chemsigma.com |
Thermodynamic Data for Sublimation of Hafnium(IV) Beta-Diketonates
| Compound | ΔH° (kJ/mol) | ΔS° (J/(mol·K)) | Source |
| Hf(acac)₄ | 116 ± 4 | 227 ± 8 | doi.org |
| Hf(tfac)₄ | 87 ± 3 | 170 ± 7 | doi.org |
| Hf(ptac)₄ | 95 ± 2 | 196 ± 5 | doi.org |
| Hf(thd)₄ | 108 ± 3 | 215 ± 7 | doi.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H20F12HfO8 |
|---|---|
Molecular Weight |
794.8 g/mol |
IUPAC Name |
hafnium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/4C5H5F3O2.Hf/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/b4*4-2-; |
InChI Key |
VCJDWFFTLZFYQS-UVSRJUEXSA-N |
Isomeric SMILES |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Hf] |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Hf] |
Origin of Product |
United States |
Synthetic Methodologies for Hafnium Trifluoroacetylacetonate
Preparative Routes for Hafnium(IV) Complexes with Trifluoroacetylacetone
The synthesis of hafnium(IV) trifluoroacetylacetonate, systematically named hafnium(IV) 1,1,1-trifluoro-2,4-pentanedionate and often abbreviated as Hf(tfac)₄, typically involves the reaction of a hafnium(IV) source with trifluoroacetylacetone (Htfac). The most common precursor is hafnium tetrachloride (HfCl₄). doi.org
Two primary routes have been established for the synthesis of hafnium(IV) β-diketonates, including Hf(tfac)₄:
Reaction in an Alcoholic Medium: This method involves the direct interaction of anhydrous hafnium tetrachloride with trifluoroacetylacetone in an alcohol solvent. The reaction is facilitated by the subsequent addition of a base, such as sodium hydroxide, to increase the pH. doi.org This deprotonates the β-diketone, enabling its coordination to the hafnium center.
Reaction in an Inert Organic Solvent: Alternatively, the synthesis can be carried out in an inert organic solvent. In this approach, hafnium tetrachloride is reacted with trifluoroacetylacetone, and a base is also typically required to act as a proton scavenger. doi.org
Following the reaction, the resulting Hf(tfac)₄ complex is often purified by vacuum sublimation, a technique that takes advantage of the compound's volatility. doi.org This method is effective in separating the desired product from less volatile impurities. The yields for hafnium(IV) β-diketonates synthesized through these general procedures are reported to be in the range of 50% to 70%, depending on the specific ligand used. doi.org
The successful synthesis of Hf(tfac)₄ has been confirmed through various analytical techniques, including melting point determination, chemical analysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. researchgate.net
Optimization of Reaction Parameters for Yield and Purity Control in Hafnium Trifluoroacetylacetonate Synthesis
While established routes provide a foundation for the synthesis of this compound, the optimization of reaction parameters is crucial for maximizing yield and ensuring high purity, which are critical for applications like chemical vapor deposition (CVD). Although detailed optimization studies specifically for Hf(tfac)₄ are not extensively reported, principles from the synthesis of related hafnium complexes can be applied.
Key Parameters for Optimization:
Choice of Hafnium Precursor: While hafnium tetrachloride is common, alternative precursors could influence reaction efficiency and by-product formation. For instance, in the synthesis of zirconium and hafnium phthalocyanine (B1677752) complexes with β-diketonates, using dihydroxyphthalocyaninates (PcM(OH)₂) as starting materials instead of dichloridophthalocyaninates (PcMCl₂) led to a significant increase in the yield of the final products. ucj.org.ua This is attributed to the formation of water as a by-product instead of hydrogen chloride, which can initiate undesirable side reactions with sensitive β-ketoesters. ucj.org.ua This suggests that starting with hafnium(IV) oxychloride or hydroxide-based precursors could be a viable strategy to improve yields in Hf(tfac)₄ synthesis.
Solvent and Base System: The choice of solvent and base is critical. The solvent must be inert to the reactants and products and facilitate the reaction. The base must be strong enough to deprotonate the trifluoroacetylacetone but not so strong as to cause unwanted side reactions. The completeness of the reaction should be monitored, for example, by NMR spectroscopy, to ensure full conversion. doi.org
Stoichiometry and Reaction Conditions: The molar ratio of reactants, reaction temperature, and reaction time are fundamental parameters to optimize. A systematic study varying these conditions can lead to improved yields and purity. For example, in the electrochemical synthesis of hafnium ethoxide, parameters such as electrolyte concentration, solution temperature, polar distance, and current density were systematically optimized to achieve the best results. researchgate.net A similar design of experiments approach could be applied to the synthesis of Hf(tfac)₄.
Purification Techniques: Vacuum sublimation is a standard method for purifying volatile metal β-diketonates. doi.org The efficiency of this process is dependent on the temperature and pressure gradient. Zone sublimation in a vacuum gradient furnace has been successfully employed for the purification of various hafnium(IV) β-diketonates. doi.org
Interactive Data Table: Reaction Parameters for Hafnium Alkoxide Synthesis (by Analogy)
The following table, based on the electrochemical synthesis of hafnium ethoxide, illustrates the types of parameters that can be optimized. researchgate.net A similar approach could be systematically applied to the synthesis of this compound to enhance yield and purity.
| Parameter | Range Studied | Optimal Condition |
| Electrolyte Concentration (mol/L) | 0.01–0.06 | 0.04 |
| Solution Temperature (°C) | 30–78 | 78 |
| Polar Distance (cm) | 2.0–4.0 | 2.0 |
| Current Density (A/m²) | 100–400 | 100 |
Novel Synthetic Strategies for Fluorinated Hafnium Beta-Diketonates
The development of novel synthetic strategies for fluorinated hafnium beta-diketonates is driven by the need for precursors with tailored properties, such as enhanced volatility, stability, and cleaner decomposition pathways for advanced material applications.
One promising area of research involves the use of alternative hafnium starting materials. As mentioned, the use of hafnium dihydroxy species can lead to higher yields and cleaner reactions by avoiding the generation of HCl. ucj.org.ua This approach circumvents potential side reactions and simplifies purification.
Another avenue for innovation lies in the design and synthesis of novel fluorinated β-diketone ligands themselves. The properties of the resulting hafnium complex are directly influenced by the nature of the β-diketonate ligand. Research into new fluorinated ligands can lead to hafnium complexes with improved characteristics.
Furthermore, non-traditional synthetic methods are being explored. While the classic methods involve reactions in solution, alternative approaches could offer advantages. For example, mechanochemical or solvent-free synthesis methods are gaining traction in various areas of chemistry and could potentially be applied to the formation of this compound, offering a more environmentally friendly and efficient route.
The synthesis of heterometallic complexes containing fluorinated β-diketonates is also an active area of research. These complex architectures can exhibit unique properties and functionalities.
Finally, the completeness of the synthetic reaction is crucial and can be monitored using techniques like NMR spectroscopy to ensure the formation of the desired product and to optimize reaction times and conditions. doi.org The use of dry boxes with an inert atmosphere, such as argon, is also a common practice to prevent hydrolysis and ensure the purity of the final compound. doi.org
Advanced Structural Characterization of Hafnium Trifluoroacetylacetonate
Single-Crystal X-ray Diffraction Analysis of Tetrakis(1,1,1-trifluoroacetylacetonato)hafnium(IV)
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the arrangement of atoms in a crystalline solid. Studies on hafnium trifluoroacetylacetonate have revealed the existence of different crystalline forms, known as polymorphs.
In the crystalline state, the hafnium(IV) ion is coordinated to the four trifluoroacetylacetonate ligands through their oxygen atoms. This results in an eight-coordinate metal center. The arrangement of the eight oxygen atoms around the central hafnium ion defines the coordination polyhedron.
In a reported monoclinic crystal form, which co-crystallizes with two toluene (B28343) solvent molecules, the hafnium atom lies on a twofold rotation axis. doi.orgresearchgate.net The coordination geometry of the HfO₈ polyhedron is described as a distorted Archimedean square antiprism. doi.orgresearchgate.net The average hafnium-oxygen (Hf-O) bond distance is 2.173 Å, with individual bond lengths ranging from 2.1527 Å to 2.1933 Å. doi.org The bite angles (O-Hf-O) of the chelating ligands are 75.69° and 75.54°. doi.orgresearchgate.net
A solvent-free triclinic polymorph has also been identified. researchgate.net In this structure, the hafnium atom is also coordinated by eight oxygen atoms from the four β-diketonate ligands, with Hf-O distances ranging from 2.153 Å to 2.191 Å. researchgate.net
| Polymorph | Coordination Geometry | Average Hf-O Bond Length (Å) | Hf-O Bond Length Range (Å) | O-Hf-O Bite Angles (°) | Reference |
|---|---|---|---|---|---|
| Monoclinic (Toluene Disolvate) | Distorted Archimedean Square Antiprismatic | 2.173 | 2.1527 - 2.1933 | 75.69, 75.54 | doi.orgresearchgate.net |
| Triclinic (Solvent-Free) | Not explicitly stated, but implied to be similar | Not explicitly stated | 2.153 - 2.191 | Not explicitly stated | researchgate.net |
Within the crystal lattice, the molecules of this compound are held together by various non-covalent interactions. In the monoclinic toluene disolvate polymorph, the crystal structure is stabilized by C-H···F hydrogen bonds. doi.orgresearchgate.net
This compound exhibits polymorphism, meaning it can exist in more than one crystal structure. Two such polymorphs have been characterized by single-crystal X-ray diffraction: a monoclinic form and a triclinic form. doi.orgresearchgate.net
| Parameter | Monoclinic Polymorph (Toluene Disolvate) | Triclinic Polymorph (Solvent-Free) | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Triclinic | doi.orgresearchgate.net |
| Space Group | C2/c | P-1 | doi.orgresearchgate.net |
| a (Å) | 22.4983 | 8.1039 | doi.orgresearchgate.net |
| b (Å) | 8.0642 | 11.4499 | doi.orgresearchgate.net |
| c (Å) | 22.712 | 15.790 | doi.orgresearchgate.net |
| α (°) | 90 | 99.341 | doi.orgresearchgate.net |
| β (°) | 118.211 | 103.175 | doi.orgresearchgate.net |
| γ (°) | 90 | 108.185 | doi.orgresearchgate.net |
| Z (formula units per cell) | 4 | 2 | doi.orgresearchgate.net |
Solution-Phase Structural Analysis of this compound
While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, the structure and behavior of this compound in solution can be different. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are typically used to probe the structure and dynamics of molecules in solution.
For this compound, detailed solution-phase structural studies are not as extensively reported as the solid-state analyses. However, NMR spectroscopy has been utilized for the identification and characterization of the compound in solution. researchgate.net It is known that related eight-coordinate metal β-diketonate complexes can be stereochemically non-rigid in solution, undergoing intramolecular rearrangement processes that can be studied by variable-temperature NMR. While the specific fluxional behavior of this compound has not been detailed in the provided literature, the potential for such dynamic processes in solution is an important aspect of its chemistry.
Spectroscopic Investigations of Hafnium Trifluoroacetylacetonate
Vibrational Spectroscopy for Ligand Coordination Modes
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides profound insights into the coordination of the trifluoroacetylacetonate (tfa) ligand to the hafnium metal center. The analysis of vibrational spectra allows for the identification of key functional groups and the nature of the metal-ligand bonds.
In hafnium trifluoroacetylacetonate, the tfa ligand coordinates to the hafnium(IV) ion through both oxygen atoms, forming a six-membered chelate ring. This bidentate coordination is a common feature for β-diketonate ligands. The vibrational modes of the coordinated tfa ligand are sensitive to this chelation.
Key vibrational bands that are scrutinized include:
C=O and C=C Stretching Vibrations: In the free tfa ligand, these bands are distinct. Upon coordination to hafnium, the delocalization of π-electrons within the chelate ring leads to a shift and merging of these bands. Typically, strong absorptions are observed in the 1500-1700 cm⁻¹ region, which are attributed to the coupled stretching vibrations of the C=O and C=C bonds. The positions of these bands are indicative of the strength of the metal-oxygen bond.
C-H Stretching and Bending Vibrations: The vibrations associated with the methyl (CH₃) and methine (CH) groups of the ligand provide structural information.
CF₃ Vibrations: The trifluoromethyl group gives rise to characteristic strong absorption bands, typically in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching modes.
Hf-O Stretching Vibrations: The direct evidence of ligand coordination is found in the low-frequency region of the spectrum (typically below 600 cm⁻¹), where the stretching vibrations of the hafnium-oxygen (Hf-O) bonds occur. The presence of these bands confirms the formation of the complex.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| ν(C=O) + ν(C=C) | 1500 - 1700 |
| νₛ(CF₃) and νₐₛ(CF₃) | 1100 - 1300 |
| δ(CH₃) and δ(CH) | 1350 - 1450 |
| ν(Hf-O) | 400 - 600 |
| This table represents expected ranges for vibrational modes based on related compounds, as specific experimental data for this compound is not available. |
Nuclear Magnetic Resonance (NMR) Studies for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. For this compound, ¹H and ¹⁹F NMR are particularly informative.
In the solid state, X-ray diffraction studies have shown that hafnium(IV) is eight-coordinate, with the four tfa ligands arranged in a square antiprismatic or dodecahedral geometry. In solution, the complex is expected to be stereochemically non-rigid, meaning that the ligands can undergo intramolecular rearrangement processes.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show resonances for the methyl (CH₃) and methine (CH) protons of the tfa ligand. In a rigid, non-fluxional structure, multiple signals might be expected due to the different chemical environments of the protons in a low-symmetry coordination geometry. However, if the molecule is undergoing rapid intramolecular rearrangement on the NMR timescale, a single set of averaged signals for the CH₃ and CH protons would be observed. The chemical shifts of these protons would be influenced by the diamagnetic nature of the Hf(IV) center and the electron-withdrawing effect of the CF₃ group.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful probe for this compound. A single resonance would be expected for the trifluoromethyl (CF₃) groups if all four ligands are equivalent and rapidly exchanging. The chemical shift of this signal is characteristic of the trifluoroacetyl group in a metal complex. Any splitting of this signal or the presence of multiple resonances at low temperatures would provide evidence for a slowing of the dynamic processes and the existence of different isomeric forms in solution.
Detailed experimental NMR data, such as specific chemical shifts (δ) and coupling constants (J), for this compound are not widely published. A hypothetical data table is presented below to illustrate how such findings would be reported.
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~5.5 - 6.0 | Singlet | CH |
| ¹H | ~2.0 - 2.5 | Singlet | CH₃ |
| ¹⁹F | ~-75 to -80 | Singlet | CF₃ |
| This table shows hypothetical NMR data based on analogous compounds, as precise experimental values for this compound are not publicly available. |
Dynamic NMR (DNMR) studies, involving the measurement of NMR spectra over a range of temperatures, would be crucial for understanding the kinetics and mechanisms of the intramolecular rearrangement processes in this compound.
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy provide information about the electronic structure and excited states of the molecule.
Electronic Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by intense absorption bands in the ultraviolet region. These transitions are typically assigned as ligand-to-metal charge transfer (LMCT) bands or intraligand (π→π) transitions. The Hf(IV) center has a d⁰ electronic configuration, so d-d transitions are not possible. The π→π transitions are associated with the conjugated system of the trifluoroacetylacetonate ligand. The energy of these transitions can be influenced by the coordination to the hafnium center.
Emission Spectroscopy: Information on the photoluminescence of this compound is scarce in the literature. For a d⁰ complex, any emission would likely originate from ligand-centered excited states. The study of the emission properties, including the luminescence quantum yield and lifetime, would be valuable for applications in areas such as optical materials and as photo-resists.
Specific data for the absorption maxima (λmax) and molar absorptivity (ε) for this compound are not readily found in the public domain. A representative table for such data is shown below.
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π→π* | ~250 - 350 | > 10,000 |
| LMCT | ~200 - 250 | > 5,000 |
| This table illustrates the expected electronic absorption characteristics. Precise experimental data for this compound is not available in the reviewed literature. |
Theoretical and Computational Studies on Hafnium Trifluoroacetylacetonate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations have been instrumental in elucidating the electronic structure and energetic properties of hafnium trifluoroacetylacetonate. Research has been conducted on hafnium(IV) complexes with acetylacetone (B45752) and trifluoroacetylacetonate, providing valuable data. researchgate.net The hafnium atom in the this compound complex, with the chemical formula C20H16F12HfO8, is coordinated with eight oxygen atoms from four β-diketonate ligands. researchgate.net The Hf-O bond distances in this complex vary from 2.153 Å to 2.191 Å. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. nih.gov It is used to calculate electronic transition energies and oscillator strengths, which correspond well with experimental findings for hafnium(IV) complexes. researchgate.net This theoretical approach helps in understanding the photophysical properties of the compound by modeling its response to light. nih.gov Analysis of the frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can reveal the nature of electronic transitions, often identifying them as intraligand charge transfer (ICT) or π-π* transitions. grafiati.com
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net MEP analysis has been performed on hafnium(IV) complexes to visualize the electrostatic potential on the electron density isosurface. researchgate.net The MEP map helps in identifying the electron-rich (negative potential, typically shown in red) and electron-poor (positive potential, shown in blue) regions of the molecule. researchgate.net This information is crucial for predicting how the molecule will interact with other species, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net
Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing insights into the distribution of electrons among the constituent atoms. wikipedia.org This analysis has been calculated for hafnium(IV) complexes, including this compound. researchgate.net While Mulliken analysis is a widely used method, it is known to be sensitive to the choice of basis set and can sometimes produce unphysical results. uni-muenchen.deq-chem.com Nevertheless, it offers a qualitative understanding of charge transfer between the metal center and the ligands. For instance, in hafnium oxide (HfO2), a related compound, the charge transferred from hafnium to oxygen atoms has been quantified using this method. researchgate.net
Computational Modeling of Reaction Pathways and Ligand Behavior
Computational modeling is employed to investigate the reaction pathways and the dynamic behavior of ligands in this compound. Density Functional Theory (DFT) calculations are a key tool in this area, allowing researchers to study mechanisms such as water dissociation on hafnium-substituted polyoxotungstates. nih.gov These models can predict the feasibility of certain reactions and provide insights into the catalytic activity of the complex. For example, computational studies on similar metal-organic frameworks help in understanding their thermal stability and decomposition products, which is vital for applications in materials science.
Data Tables
Table 1: Crystallographic Data for this compound (C20H16F12HfO8)
| Parameter | Value |
| Formula | C20H16F12HfO8 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1039(12) |
| b (Å) | 11.4499(14) |
| c (Å) | 15.790(2) |
| α (°) | 99.341(4) |
| β (°) | 103.175(4) |
| γ (°) | 108.185(4) |
| Z | 2 |
| Calculated Density (g/cm³) | 2.003 |
| Source: researchgate.net |
Table 2: Selected Bond Distances for this compound
| Bond | Distance (Å) |
| Hf-O | 2.153 - 2.191 |
| Source: researchgate.net |
Reactivity and Thermal Behavior of Hafnium Trifluoroacetylacetonate
Ligand Exchange Reactions and Complexation Equilibria
The reactivity of hafnium trifluoroacetylacetonate in solution and in the gas phase is influenced by ligand exchange processes. These reactions involve the substitution of one or more trifluoroacetylacetonate (tfac) ligands with other coordinating species. Understanding the kinetics and equilibria of these exchanges is crucial for controlling the purity and composition of deposited films.
Early studies using nuclear magnetic resonance (NMR) spectroscopy have provided insights into the ligand exchange kinetics of hafnium β-diketonate complexes. Research conducted on the exchange between this compound and free trifluoroacetylacetone in benzene (B151609) and chlorobenzene (B131634) demonstrated that the reaction is first order in both the metal complex and the free ligand. acs.org This suggests an associative mechanism where the incoming free ligand attacks the central hafnium atom, forming a transient higher-coordinate species before a ligand is expelled.
Thermal Decomposition Pathways and Kinetics
The thermal stability and decomposition mechanism of this compound are paramount for its use as a CVD or ALD precursor. The decomposition process should ideally occur cleanly and at a predictable rate within a specific temperature window to yield high-purity hafnium oxide.
While detailed studies focusing solely on the decomposition kinetics of this compound are scarce, valuable information can be inferred from studies on related hafnium β-diketonate complexes. For instance, thermogravimetric and differential thermal analysis (TG-DTA) coupled with mass spectrometry (GC-MS) of the non-fluorinated analogue, hafnium acetylacetonate (B107027) (Hf(acac)₄), shows that evaporation begins at approximately 190°C, followed by decomposition between 245°C and 250°C. researchgate.netresearchgate.net The primary decomposition products are hafnium dioxide (HfO₂), acetylacetone (B45752), and further thermal reaction species of the ligand, such as acetone. researchgate.netresearchgate.net
The introduction of trifluoromethyl (CF₃) groups in the trifluoroacetylacetonate ligand is expected to alter the decomposition pathway and kinetics. The strong electron-withdrawing nature of the CF₃ groups can influence the volatility of the complex and the strength of the metal-ligand bonds. While specific kinetic data for Hf(tfac)₄ decomposition is not extensively reported, it is known to be a volatile and thermostable compound over a wide temperature range, making it a promising precursor. doi.orgakjournals.com The final solid product of its thermal decomposition is hafnium dioxide. doi.org
Studies on Volatility and Sublimation Characteristics for Precursor Applications
A critical requirement for a CVD or ALD precursor is sufficient volatility to allow for its transport in the gas phase to the substrate surface. This compound is a solid at room temperature and must be heated to generate an adequate vapor pressure for deposition processes.
Studies have been conducted to determine the temperature dependencies of the saturated vapor pressure of a series of volatile hafnium(IV) β-diketonates, including this compound. doi.orgakjournals.com These studies, often employing methods like the flow method and the Knudsen effusion method, are essential for calculating the standard thermodynamic parameters of the sublimation and evaporation processes, such as the enthalpy (ΔH°) and entropy (ΔS°) of vaporization. doi.org
Applications in Advanced Materials Science
Precursors for Metal Oxide Thin Film Deposition
Hafnium-based precursors are crucial for creating hafnium oxide (HfO₂) thin films, which are essential in the semiconductor industry. The choice of precursor significantly impacts the deposition process and the final film quality. Ideally, a precursor should have high volatility, thermal stability, and reactivity to enable controlled film growth at desired temperatures.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Efficacy
While specific efficacy data for Hafnium trifluoroacetylacetonate is unavailable, its non-fluorinated counterpart, Hafnium(IV) acetylacetonate (B107027) (Hf(acac)₄), has been studied for MOCVD. researchgate.net It was reported to be completely volatilized at 245°C, indicating its potential for thermal deposition processes. researchgate.net Fluorinated β-diketonate ligands like trifluoroacetylacetonate are expected to enhance volatility compared to their non-fluorinated analogues, which could potentially allow for lower deposition temperatures or more efficient precursor delivery in a CVD or ALD process. However, without experimental data, its process window and growth-per-cycle (GPC) in ALD remain unknown. For comparison, other precursors like Ts-Hf3 have shown a wide ALD window of 250-350℃. tosoh.co.jp
Elucidation of Film Growth Mechanisms from this compound Precursors
The growth mechanism for HfO₂ films from a metal-organic precursor typically involves the thermal decomposition of the precursor on the substrate surface. In a CVD process using a precursor like this compound, the molecule would adsorb onto the substrate and then break down under heat, leaving behind hafnium oxide while the organic ligands are released as volatile byproducts. The presence of an external oxidant (like oxygen or ozone) is often used to facilitate the complete removal of carbon-containing fragments and form stoichiometric HfO₂. For some alkoxide precursors, sufficient oxygen is provided by the precursor itself, simplifying the process. rutgers.edu The specific decomposition pathways for Hf(tfac)₄, including reaction intermediates and byproducts, have not been detailed in the available literature.
Control of Film Morphology and Crystalline Phases
The morphology and crystallinity of the deposited HfO₂ film are critical for its performance and are controlled by deposition parameters such as temperature, pressure, and precursor chemistry. For films grown from Hafnium(IV) acetylacetonate via MOCVD, the resulting crystalline phase was identified as monoclinic. researchgate.net Generally, amorphous films are preferred for gate dielectrics to avoid leakage currents along grain boundaries. cityu.edu.hk Deposition at lower temperatures often yields amorphous films, while higher temperatures or post-deposition annealing can induce crystallization. mdpi.comstanford.edu For instance, HfO₂ films grown from other precursors are amorphous at temperatures below 350-400°C and become crystalline (often monoclinic) at higher temperatures. cityu.edu.hkresearchgate.net How the trifluoroacetylacetonate ligand influences the crystallization temperature and dominant phase of the resulting HfO₂ film compared to other precursors has not been documented.
Integration in High-k Dielectric Materials Research
Hafnium oxide is a leading high-k dielectric material, replacing silicon dioxide (SiO₂) as the gate insulator in transistors to enable further device scaling. researchgate.netresearchgate.net A high dielectric constant (k-value) allows for a physically thicker film to be used while maintaining the same capacitance, thereby reducing quantum tunneling leakage currents. researchgate.net The theoretical k-value of HfO₂ is around 25, significantly higher than ~3.9 for SiO₂. cityu.edu.hkresearchgate.net
The integration of HfO₂ into semiconductor manufacturing relies heavily on the quality of the film deposited, which is directly linked to the precursor used. An ideal precursor would deposit a uniform, amorphous, and pure HfO₂ film with a clean interface with the silicon substrate. While this compound was considered in early explorations google.com, the research community has since largely shifted to other precursors for developing and optimizing HfO₂-based high-k gate stacks. The impact of potential fluorine incorporation from the Hf(tfac)₄ precursor into the dielectric film or at the silicon interface would be a critical consideration for its integration, as fluorine can affect the electrical properties and reliability of the device. However, no such studies were found.
Catalytic Applications of Hafnium Trifluoroacetylacetonate
Role as a Precursor for Catalytic Systems
The primary and most well-established role of hafnium trifluoroacetylacetonate in a catalytic context is as a precursor for creating catalytically active materials, most notably hafnium dioxide (HfO₂) films. doi.org This process is typically achieved through metal-organic chemical vapor deposition (MOCVD). doi.org
Hafnium dioxide is a material of significant interest due to its high dielectric constant, thermal stability, and potential applications in microelectronics as a replacement for silicon dioxide. doi.orgrutgers.edu HfO₂ films derived from precursors like this compound can also exhibit catalytic activity. For instance, HfO₂ is known to be a component in catalysts for various organic transformations. The properties of the deposited HfO₂ film, such as its crystallinity (amorphous or monoclinic) and composition, are influenced by the deposition conditions, including temperature, which in turn affects its catalytic performance. rutgers.edutosoh.co.jp
While direct use of this compound as a catalyst is not widely reported, its non-fluorinated analog, hafnium acetylacetonate (B107027) (Hf(acac)₄), serves as a catalyst for the production of poly(butylene terephthalate) (PBT). wikipedia.org This suggests that hafnium β-diketonate complexes, as a class, are viable for facilitating catalytic reactions. This compound can, therefore, be considered a direct precursor to catalytically active hafnium species, where the trifluoroacetylacetonate ligands may be displaced or modified to generate the active catalyst in situ.
The choice of precursor is critical in MOCVD, with this compound being one of several β-diketonate compounds synthesized and studied for this purpose. doi.org Its volatility and thermal stability are key properties that make it a suitable precursor for these processes. doi.org
Table 1: Hafnium Precursors for HfO₂ Deposition
| Precursor Compound | Precursor Type | Deposition Method(s) | Key Characteristics |
| This compound | β-diketonate | MOCVD | Volatile and thermostable precursor for HfO₂ films. doi.org |
| Hafnium Acetylacetonate | β-diketonate | MOCVD, CSD | Precursor for HfO₂ films; also used as a catalyst. wikipedia.orggoogle.com |
| Hafnium-tetra-tert-butoxide | Alkoxide | CVD | Precursor for stoichiometric HfO₂ films. rutgers.edu |
| Tetrakis(ethylmethylamino)hafnium | Amide | ALD | Used with ozone or water for ALD of HfO₂. harvard.edu |
| Hafnium Metallocenes | Organometallic | Polymerization | Chiral catalysts for olefin polymerization. google.com |
Mechanistic Studies of this compound-Mediated Catalysis
Direct mechanistic studies for catalytic reactions mediated by this compound are scarce in the literature. However, insights can be gained by examining related systems and the fundamental properties of the complex.
In its role as an MOCVD precursor, the mechanism involves the volatilization of the this compound complex, its transport to a heated substrate, and subsequent thermal decomposition to form hafnium oxide. The decomposition pathway is crucial as it determines the purity and properties of the resulting HfO₂ film.
For potential catalytic applications in organic synthesis, the mechanism is anticipated to revolve around the Lewis acidic nature of the hafnium(IV) center. The trifluoroacetylacetonate ligand contains highly electronegative fluorine atoms, which exert a strong electron-withdrawing effect. This effect is expected to increase the partial positive charge on the central hafnium atom, thereby enhancing its Lewis acidity compared to its non-fluorinated counterpart, hafnium acetylacetonate.
A strong analogy can be drawn with hafnium trifluoromethanesulfonate (B1224126) (hafnium triflate, Hf(OTf)₄), a well-established and potent Lewis acid catalyst. organic-chemistry.orgnih.gov Hf(OTf)₄ effectively catalyzes a variety of organic reactions, including thioacetalizations and deprotection of silyl (B83357) ethers, by coordinating to and activating substrates. organic-chemistry.orgorganic-chemistry.org The proposed mechanism for catalysis by this compound would similarly involve:
Coordination of the substrate (e.g., a carbonyl group) to the Lewis acidic hafnium center.
Activation of the substrate, making it more susceptible to nucleophilic attack.
Product formation and release of the catalyst, allowing it to re-enter the catalytic cycle.
The kinetics of ligand exchange for hafnium β-diketonate complexes have been studied, indicating that the ligands are not inert and can be displaced, which is a prerequisite for substrate coordination in a catalytic cycle. osti.gov
Structure-Reactivity Relationships in Catalytic Transformations
The relationship between the structure of a hafnium complex and its reactivity is a key aspect of catalyst design. For this compound, several structural features are expected to influence its catalytic potential.
Effect of Fluorination: The most significant feature of the trifluoroacetylacetonate ligand is the presence of the trifluoromethyl (-CF₃) group. Compared to the methyl group in acetylacetonate, the -CF₃ group is strongly electron-withdrawing. This has two primary consequences:
Increased Volatility: Fluorination generally increases the volatility of metal β-diketonate complexes, which is advantageous for MOCVD applications.
Enhanced Lewis Acidity: The electron-withdrawing nature of the -CF₃ groups enhances the Lewis acidity of the hafnium(IV) center. rsc.orgnih.gov This increased acidity can lead to higher catalytic activity in Lewis acid-catalyzed reactions compared to non-fluorinated analogs like Hf(acac)₄. Studies on other metal complexes have shown that fluorinated ligands can significantly impact catalytic performance. uva.es
The Hafnium Center: The choice of the metal center itself is critical. Hafnium and zirconium complexes with the same ligand frameworks often exhibit different catalytic behaviors. In olefin polymerization, for example, zirconium complexes are often more active than their hafnium counterparts, though hafnium catalysts can produce polymers with higher molecular weights. nih.gov The generally lower Lewis acidity of hafnium compared to zirconium can also influence catalytic rates in reactions like the hydrolysis of phosphate (B84403) esters. rsc.org
Ligand Framework: While this article focuses on the trifluoroacetylacetonate ligand, it is worth noting that the broader ligand architecture plays a crucial role in the performance of hafnium catalysts. Studies on hafnium complexes with β-diketiminate, phenoxy-imine-amine, and other pincer-type ligands for ethylene (B1197577) polymerization demonstrate that modifications to the ligand's steric and electronic properties can dramatically alter catalytic activity and the properties of the resulting polymer. nih.govnih.govresearchgate.net The β-diketonate framework of trifluoroacetylacetonate provides a stable chelate structure, but its reactivity is tunable by the substituents on the ligand backbone.
Future Research Directions and Advanced Methodologies for Hafnium Trifluoroacetylacetonate
Exploration of Novel Synthetic Pathways and Derivatives
The synthesis of Hafnium(IV) trifluoroacetylacetonate, Hf(tfac)₄, is typically achieved through the reaction of a hafnium source, such as hafnium tetrachloride (HfCl₄), with 1,1,1-trifluoroacetylacetone (tfac-H) in the presence of a base. researchgate.netdoi.org The general structure of this molecular compound involves a central hafnium atom coordinated by eight oxygen atoms from the four β-diketonate ligands. researchgate.net While this homoleptic complex is well-established, future research is increasingly focused on novel synthetic routes and the creation of advanced derivatives to fine-tune its physical and chemical properties for specific applications, particularly for chemical vapor deposition (CVD) and atomic layer deposition (ALD).
Novel Synthetic Pathways: Future synthetic strategies aim to improve yield, purity, and reduce the use of hazardous solvents. One promising approach is adapting methods used for similar compounds, such as the synthesis of hafnium acetylacetonate (B107027) via a hydroxyl-bridged dimer intermediate, Hf₂(OH)₂(acac)₆, which can achieve high yield and purity without the need for toxic solvents like benzene (B151609). Applying a similar intermediate-based pathway to Hf(tfac)₄ could offer significant advantages for large-scale production.
Development of Derivatives: The development of derivatives is a key area of exploration. By modifying the ligand structure, properties like volatility, thermal stability, and reactivity can be precisely controlled.
Heteroleptic (Mixed-Ligand) Complexes: A significant research direction is the synthesis of heteroleptic complexes, where the hafnium center is bonded to both trifluoroacetylacetonate and other functional ligands. For instance, creating compounds like [Hf(tfac)₂(OR)₂] or [Hf(tfac)₂(NR₂)₂] by reacting Hf(tfac)₄ with alcohols or amines could lower the decomposition temperature and improve reactivity in ALD processes. Studies on mixed β-diketonate/isopropoxide compounds of hafnium have already demonstrated the viability of this approach, yielding dimeric structures like [Hf₂(OPrⁱ)₆(tmhd)₂] that are useful precursors for MOCVD. figshare.com
Fluorinated and Sterically Hindered Ligands: Introducing more extensive fluorination or bulky substituents onto the β-diketone backbone can enhance volatility and stability. nih.gov For example, synthesizing hafnium complexes with ligands like hexafluoroacetylacetone (B74370) (hfac) or pivaloyltrifluoroacetone (ptac) has been shown to produce volatile and thermally stable precursors. researchgate.netresearchgate.net
Heterometallic Complexes: Another innovative frontier is the design of heterometallic compounds where Hf(tfac)₄ acts as a "metalloligand," coordinating with another metal ion. This strategy, explored with other β-diketonates, can create materials with unique magnetic or catalytic properties. nih.gov
These novel pathways and derivatives are crucial for developing next-generation precursors tailored for advanced manufacturing processes.
Advanced In Situ Characterization during Deposition or Reaction
Understanding the reaction mechanisms of Hafnium Trifluoroacetylacetonate during deposition is critical for process control and optimization. While traditional post-deposition analysis provides information on the final film, advanced in situ characterization techniques allow for real-time monitoring of the complex surface and gas-phase chemistry as it happens.
Future research will increasingly rely on a suite of in situ diagnostic tools to study the ALD and CVD processes using Hf(tfac)₄:
Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy can monitor the gas-phase species within the reactor. researchgate.netresearchgate.net This technique allows researchers to track the consumption of the Hf(tfac)₄ precursor and the formation of reaction byproducts in real-time. By correlating gas-phase measurements with surface processes, deposition conditions can be finely tuned. researchgate.net
Quartz Crystal Microbalance (QCM): QCM is a highly sensitive tool for monitoring film growth with sub-monolayer resolution. Recent advancements have demonstrated the ability to apply a DC bias to the QCM sensor, enabling the study of plasma-assisted or electron-assisted CVD processes. nih.govchemrxiv.org Using a biased QCM during the deposition of Hf(tfac)₄ could provide invaluable insights into growth rates and surface reaction kinetics.
Spectroscopic Ellipsometry (SE): In situ SE measures the change in polarization of light upon reflection from the substrate surface, providing real-time data on film thickness and refractive index. researchgate.net This non-invasive technique is essential for verifying the self-limiting nature of ALD cycles and for understanding the initial stages of nucleation and growth.
High-Resolution Photoelectron Spectroscopy (XPS): By integrating a deposition reactor with a synchrotron radiation source, in situ XPS can be performed to investigate the chemical composition and bonding states at the surface after each deposition cycle without exposure to ambient contamination. This method is powerful for studying the formation of interfacial layers and the chemical state of the hafnium precursor as it reacts with the substrate.
Deploying these techniques will provide a comprehensive, real-time picture of the deposition process, moving beyond simple trial-and-error optimization to a knowledge-based design of high-quality thin films from this compound.
Development of Multifunctional Materials Incorporating this compound
This compound is primarily a precursor for depositing hafnium oxide (HfO₂), a material with exceptional properties that make it a cornerstone of modern electronics. mdpi.com Future research is focused on leveraging this precursor to create multifunctional HfO₂-based materials with tailored properties for a range of advanced applications.
High-k Dielectrics: HfO₂ is a leading high-k dielectric material, replacing SiO₂ in transistor gates to enable further miniaturization of semiconductor devices. mdpi.com The choice of precursor, such as Hf(tfac)₄, is critical in controlling film quality, crystallinity, and the formation of interfacial layers during deposition. researchgate.net
Ferroelectric and Piezoelectric Devices: A significant area of development is the stabilization of the ferroelectric orthorhombic phase of HfO₂. Doping HfO₂ with elements like silicon, aluminum, or zirconium has been shown to induce and enhance ferroelectricity. bohrium.comresearchgate.net this compound can be used as the primary hafnium source in co-deposition processes with other precursors to create these doped, multifunctional films. These ferroelectric HfO₂ films are promising for next-generation non-volatile memory (FeRAMs and FTJs) and energy-related applications like pyroelectric energy harvesting and solid-state cooling. bohrium.comnih.govresearchgate.net
Composite Materials: Research has shown that incorporating HfO₂ particles into polymer matrices can create flexible piezoelectric composites. In one study, hafnium zirconium oxide (HZO) particles, synthesized from β-diketonate precursors, were mixed with a P(VDF-TrFE) polymer. rug.nl The resulting composite film exhibited a significantly enhanced piezoelectric coefficient and dielectric constant, making it suitable for flexible sensors and wearable energy harvesters. rug.nl Using Hf(tfac)₄ as the precursor for the ceramic filler offers a pathway to develop new, highly sensitive composite materials.
The versatility of this compound as a precursor is central to the development of these advanced materials, which are defined by the integration of multiple functionalities into a single film or composite structure.
Theoretical Predictions for Enhanced Performance and Reactivity
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating materials discovery and process design. For this compound, theoretical predictions are key to understanding its fundamental properties and guiding the development of superior precursors and deposition processes.
Predicting Precursor Reactivity: DFT calculations can be used to investigate the initial surface reactions of hafnium precursors on various substrates, such as silicon. mdpi.com Studies on other hafnium precursors (amides, alkoxides, and halides) have shown that reactivity is strongly influenced by factors like ligand size and the bond dissociation energy between the hafnium atom and the ligand. mdpi.comresearchgate.net Future theoretical work will apply these methods to Hf(tfac)₄ and its derivatives. By calculating reaction energy barriers for ligand exchange on hydroxylated surfaces, researchers can predict the reactivity of new precursor designs without synthesizing them, saving significant time and resources. researchgate.net
Modeling Decomposition Pathways: The thermal decomposition of Hf(tfac)₄ is the critical step in CVD processes. Theoretical modeling can elucidate the complex gas-phase and surface decomposition mechanisms, predicting the formation of byproducts and the conditions required to deposit pure HfO₂. asianpubs.org For example, DFT calculations performed on related hafnium complexes have successfully determined their molecular structure and thermodynamic properties. researchgate.net Similar calculations for Hf(tfac)₄ can predict its sublimation enthalpy and vapor pressure, which are crucial parameters for controlling precursor delivery to the reactor.
Designing Novel Derivatives: Theoretical predictions are especially powerful for designing new heteroleptic precursors. By computationally screening different ligand combinations (e.g., tfac with alkoxide or amide ligands), it is possible to predict how these modifications will affect the molecule's volatility, stability, and surface reactivity. This computational-first approach allows for the rational design of next-generation precursors with optimized properties for specific ALD or CVD applications, such as lower deposition temperatures or improved film purity.
These theoretical and computational methodologies provide fundamental insights that complement experimental efforts, paving the way for the intelligent design of materials and processes based on this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for hafnium trifluoroacetylacetonate, and how can its purity be validated?
- Methodology : this compound is typically synthesized via ligand substitution reactions, where hafnium precursors react with trifluoroacetylacetone (Htfacac). Key steps include refluxing in anhydrous solvents (e.g., THF or toluene) under inert atmospheres. Purity validation requires elemental analysis (C, H, F content) and spectroscopic techniques (FT-IR, NMR). X-ray diffraction (XRD) is critical for confirming molecular structure, as demonstrated in analogous copper β-diketonate complexes .
Q. How can thermal stability and decomposition behavior be systematically analyzed for this compound?
- Methodology : Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ or air) identifies decomposition temperatures and residual masses. Differential scanning calorimetry (DSC) reveals phase transitions. For example, analogous metal trifluoroacetylacetonates decompose between 200–300°C, leaving metal oxides . Storage must avoid heat and moisture to prevent premature degradation .
Q. What precautions are essential for handling and storing this compound in laboratory settings?
- Methodology : Store in airtight containers under dry, inert conditions (argon glovebox) at temperatures ≤4°C. Avoid contact with oxidizing agents. Safety protocols include fume hood use, PPE (gloves, goggles), and waste disposal via incineration with afterburner systems .
Advanced Research Questions
Q. What mechanisms govern the vapor deposition of hafnium oxide films using this compound as a precursor?
- Methodology : Hydrogen reduction of this compound in chemical vapor deposition (CVD) generates HfO₂ films. Key parameters include substrate temperature (≥250°C), gas flow rates, and precursor volatility. In situ mass spectrometry monitors ligand dissociation, while XPS validates film stoichiometry. This process is cyclic, regenerating free ligands .
Q. How does this compound compare to other β-diketonate precursors (e.g., hexafluoroacetylacetonate) in thin-film applications?
- Methodology : Compare deposition efficiency, film uniformity, and impurity levels via SEM/EDS and AFM. This compound offers higher volatility than non-fluorinated analogs but lower than hexafluoro derivatives, impacting deposition rates. Electrical characterization (C-V, leakage current) assesses dielectric performance in MOSFETs .
Q. Can this compound be integrated into atomic layer deposition (ALD) processes for high-κ gate dielectrics?
- Methodology : Optimize ALD cycles by alternating this compound with oxidizing agents (H₂O, O₃). In situ QCM monitors precursor adsorption. Compare dielectric constants (κ) of HfO₂ films with theoretical models, targeting κ > 20. Interface trap density (Dₜᵢ) must be minimized via post-deposition annealing .
Q. What are the challenges in analyzing ligand decomposition byproducts during thermal processing?
- Methodology : Use GC-MS or FT-IR to identify volatile byproducts (e.g., trifluoroacetic acid). Quantify residual carbon in films via combustion analysis. Contradictions in literature data may arise from varying atmospheric conditions (oxidizing vs. inert), requiring controlled experiments .
Key Research Considerations
- Contradictions : Discrepancies in thermal stability data may stem from impurities or moisture content. Cross-validate via multiple techniques (TGA, DSC, elemental analysis).
- Advanced Applications : Focus on interfacial engineering for electronic devices, leveraging this compound’s compatibility with Si substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
